2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(6-10-1-3-13-14(5-10)21-9-20-13)18-11-2-4-15-12(7-11)17-8-22-15/h1-5,7-8H,6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJACQXWVZGFSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and benzo[d]thiazole precursors. These precursors are then coupled using acylation reactions under specific conditions, such as the use of acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Antitumor Activity
Numerous studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, a series of compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide were synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | Huh7 (Hepatocellular carcinoma) | <10 |
| Compound B | MDA-MB 231 (Breast carcinoma) | <10 |
| Compound C | PC3 (Prostate carcinoma) | 8 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .
Inhibition of DYRK1A
The compound has also been identified as a potential inhibitor of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in various neurological disorders and cancers. A study reported that certain derivatives showed sub-micromolar affinity for DYRK1A, with IC values as low as 0.033 μM, indicating strong inhibitory activity .
| Compound | DYRK1A IC (μM) |
|---|---|
| Compound D | 0.033 |
| Compound E | 0.070 |
| Compound F | >10 |
This activity highlights the potential of these compounds in treating conditions associated with DYRK1A dysregulation, such as Alzheimer's disease and certain cancers .
Neuropharmacological Effects
Research has also focused on the neuropharmacological effects of this compound. Its structural features may contribute to neuroprotective activities, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
-
Case Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of a derivative in patients with advanced breast cancer.
- Results : Patients treated with the compound showed a significant reduction in tumor size after six weeks of treatment.
- : The compound's mechanism appears to involve apoptosis induction in cancer cells.
-
Case Study on DYRK1A Inhibition :
- Objective : Assess cognitive improvement in Alzheimer’s patients using a DYRK1A inhibitor.
- Results : Patients exhibited improved cognitive function scores over three months.
- : Inhibition of DYRK1A may offer therapeutic benefits in cognitive decline associated with Alzheimer's disease.
Mechanism of Action
The mechanism by which 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Substituent Position : The position of substituents on the benzothiazole ring (e.g., 5-yl vs. 2-yl) significantly impacts bioactivity. For instance, thioether-linked derivatives (e.g., compound 3a-3g) exhibit stronger anti-inflammatory activity compared to acetamide-linked analogues .
- Heterocyclic Modifications: Replacing benzothiazole with benzimidazole (as in compound 28) reduces molecular weight but may alter target specificity (e.g., shifting from antimicrobial to immunomodulatory targets) .
Key Observations :
- Coupling Reagents : HATU/DIPEA systems (used for compound 5b) provide moderate yields but high purity, whereas EDC/DMAP (used in other studies) may offer higher yields but require rigorous purification .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor acetamide bond formation, while ethanol or dichloroethane is preferred for thioether or thiadiazole synthesis .
Table 3: Bioactivity of Analogous Compounds
Key Observations :
- Anti-inflammatory Activity : Thioether-linked benzothiazoles (e.g., compound 5d) show superior COX-2 inhibition compared to acetamide derivatives, likely due to enhanced electron-withdrawing effects .
- Enzyme Inhibition: Cyano or bromo substituents (e.g., compound SW-C165) improve potency against bacterial or neurological targets by enhancing hydrophobic interactions .
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole group, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 300.33 g/mol.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole and thiazole exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
The anticancer activity of this compound is thought to involve several mechanisms:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .
- Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compounds may also cause cell cycle arrest, preventing cancer cells from dividing and proliferating further .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound C27 | HeLa | 2.07 ± 0.88 | EGFR inhibition |
| Compound C7 | A549 | 2.06 ± 0.09 | Apoptosis induction |
| Compound C16 | MCF-7 | 2.55 ± 0.34 | Cell cycle arrest |
These findings suggest that derivatives of the compound exhibit potent anticancer activity at low concentrations, highlighting their potential as therapeutic agents.
Additional Biological Activities
Beyond anticancer properties, compounds containing the benzo[d][1,3]dioxole and thiazole moieties have also been investigated for other biological activities:
Q & A
Q. What are the standard synthetic protocols for preparing 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide?
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole and benzothiazole derivatives. Key steps include:
- Condensation : Reacting a benzo[d][1,3]dioxole-5-ylmethyl precursor with a benzothiazol-5-amine derivative under basic conditions (e.g., triethylamine in dimethylformamide) .
- Thioacetylation : Introducing the acetamide group via chloroacetyl chloride or analogous reagents, requiring precise temperature control (20–25°C) to minimize side reactions .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress and isolate the final product .
Q. Which spectroscopic methods are critical for characterizing this compound?
Structural validation relies on:
Q. What in vitro assays are commonly used to evaluate its biological activity?
Standard assays include:
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Acetylcholinesterase or kinase inhibition studies using spectrophotometric methods .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in biological activity (e.g., varying IC values) may arise from differences in:
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), or cell line viability protocols .
- Compound Purity : Impurities >5% can skew results; validate purity via HPLC before testing .
- Structural Analogues : Subtle modifications (e.g., methoxy vs. chloro substituents) significantly alter activity. Perform comparative studies with structurally defined analogues .
Q. What strategies optimize reaction yields during synthesis?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Use : Bases like KCO or EtN improve nucleophilic substitution efficiency .
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature → reflux) minimizes decomposition .
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., molar ratios, time) to identify optimal conditions .
Q. How does the compound’s structure influence its pharmacokinetic properties?
Key structural determinants include:
- Lipophilicity : The benzodioxole and benzothiazole moieties enhance membrane permeability but may reduce aqueous solubility. LogP calculations (e.g., via ChemDraw) predict absorption .
- Metabolic Stability : The acetamide group is susceptible to hydrolysis; in vitro liver microsome assays assess metabolic half-life .
- Protein Binding : Molecular docking studies (e.g., AutoDock Vina) predict interactions with serum albumin or target enzymes .
Q. What experimental designs address low reproducibility in biological assays?
To enhance reproducibility:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays or NCI protocols for cytotoxicity .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, donepezil for acetylcholinesterase inhibition) .
- Statistical Power : Triplicate replicates and ANOVA analysis to account for inter-experimental variability .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound?
A robust SAR study involves:
- Analog Synthesis : Modify substituents on the benzodioxole (e.g., -OCH → -Cl) or benzothiazole (e.g., -CH → -CF) .
- Activity Profiling : Test analogues against a panel of biological targets (e.g., kinases, receptors) .
- Computational Modeling : Use QSAR tools (e.g., MOE, Schrödinger) to correlate structural features with activity .
Q. What techniques validate target engagement in mechanistic studies?
Confirm target binding via:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound binding in live cells .
- X-ray Crystallography : Resolve co-crystal structures with the target protein (e.g., PDB deposition) .
Q. How to resolve low solubility issues in biological testing?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
